molecular formula C11H12ClN3O B8529871 (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol

(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol

Cat. No.: B8529871
M. Wt: 237.68 g/mol
InChI Key: GZEIXMYPSADADP-UHFFFAOYSA-N
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Description

(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is a chemical compound with a unique structure that includes a chloro-substituted imidazo[1,5-a]pyrazine ring attached to a cyclobutyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazo[1,5-a]pyrazine core, which is then chlorinated The chlorinated intermediate is subsequently reacted with a cyclobutyl-containing reagent under specific conditions to form the desired compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-formaldehyde or [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-carboxylic acid.

    Reduction: Formation of [3-(8-Hydro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets. The chloro-substituted imidazo[1,5-a]pyrazine ring can interact with enzymes or receptors, modulating their activity. The cyclobutyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity. The methanol moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • [3-(8-Bromo-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
  • [3-(8-Fluoro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
  • [3-(8-Methyl-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol

Uniqueness

Compared to its analogs, (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various chemical reactions, providing opportunities for further functionalization. Additionally, the chloro group can enhance the compound’s binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

[3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl]methanol

InChI

InChI=1S/C11H12ClN3O/c12-10-9-5-14-11(15(9)2-1-13-10)8-3-7(4-8)6-16/h1-2,5,7-8,16H,3-4,6H2

InChI Key

GZEIXMYPSADADP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=NC=C3N2C=CN=C3Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine (4.48 g, 20.4 mmol) in anh THF (255 mL) at −78° C. under Ar, 9-BBN (61.2 mL, 0.5 M in THF, 30.6 mmol) was added dropwise over 8 min (a suspension). The cooling bath was replaced with ice-H2O and the reaction was allowed to warm slowly to rt. After being stirred for 17 h, H2O (100 mL,) was added followed by, after ˜5 min, NaBO3—H2O (12.2 g, 122.3 mmol) added in one lot. The reaction was stirred at rt for 5 h and then filtered through Celite. The Celite and residual solids were washed with DCM and EtOAc. The filtrate was concentrated under reduced pressure to yield an aq solution, which was saturated with NaCl and extracted with EtOAc (3×). The extracts were dried (Na2SO4) and concentrated under reduced pressure to yield a light yellow oil which was purified by flash chromatography on SiO2(9:1 DCM:MeOH) to afford the title compound as a light yellow oil; HPLC: tR (mass-directed HPLC, polar7 min) 2.52 min; MS (ES+): 238.0. The addition may be carried out at 0° C. Suspension quickly clears up after the exchange of cooling baths. The final product contained 1,5-cis-octanediol derived from 9-BBN. Based on 1H NMR estimated roughly to be 66% target material and 33% of the byproduct. The crude product was taken onto next step crude, stereoselectivity of the product was 4-5:1 as judged by 1H NMR.
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
61.2 mL
Type
reactant
Reaction Step One
Name
Quantity
255 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaBO3 H2O
Quantity
12.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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